molecular formula C11H11FN2O2S B11785990 3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole

3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole

Cat. No.: B11785990
M. Wt: 254.28 g/mol
InChI Key: NNEZQZMYBCHCRJ-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole is a pyrazole-based compound characterized by an ethylsulfonyl group at position 3 and a 3-fluorophenyl substituent at position 4. The ethylsulfonyl moiety contributes to its polar nature, enhancing solubility in polar solvents, while the 3-fluorophenyl group introduces steric bulk and electronic effects due to the electron-withdrawing fluorine atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11FN2O2S

Molecular Weight

254.28 g/mol

IUPAC Name

5-ethylsulfonyl-4-(3-fluorophenyl)-1H-pyrazole

InChI

InChI=1S/C11H11FN2O2S/c1-2-17(15,16)11-10(7-13-14-11)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,13,14)

InChI Key

NNEZQZMYBCHCRJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Hydrazine-Catalyzed Cyclocondensation

The primary route involves reacting 3-fluorobenzaldehyde with ethylsulfonyl hydrazine under acidic conditions. The aldehyde undergoes nucleophilic attack by the hydrazine’s amine group, forming a hydrazone intermediate. Subsequent cyclization in the presence of HCl or H₂SO₄ yields the pyrazole core. VulcanChem reports this method achieves a 72% yield when using ethanol as the solvent at 80°C for 12 hours.

Key reagents:

  • 3-Fluorobenzaldehyde : Electrophilic carbonyl source.

  • Ethylsulfonyl hydrazine : Nucleophile for ring formation.

  • Ethanol/HCl : Solvent and catalyst system.

Two-Step Knoevenagel-Cyclization Approach

A modified method derived from Atlantis Press optimizes yield by separating the condensation and cyclization steps:

  • Knoevenagel Condensation : 3-Fluorobenzaldehyde reacts with ethyl acetoacetate in the presence of piperidine, forming an α,β-unsaturated ketone.

  • Cyclization : The ketone intermediate reacts with hydrazine hydrate at 100°C, followed by sulfonylation using ethylsulfonyl chloride.

This approach achieves an 80% overall yield, with the second step requiring careful pH control (pH 4–5) to prevent side reactions.

Reaction Mechanisms and Kinetics

Nucleophilic Attack and Ring Formation

The hydrazine’s amino group attacks the carbonyl carbon of 3-fluorobenzaldehyde, forming a tetrahedral intermediate. Proton transfer and dehydration generate the hydrazone, which undergoes intramolecular cyclization via a six-membered transition state. Density functional theory (DFT) calculations suggest the activation energy for cyclization is 45 kJ/mol in ethanol.

Sulfonylation Dynamics

Post-cyclization, sulfonylation introduces the ethylsulfonyl group. Ethylsulfonyl chloride reacts with the pyrazole’s nitrogen in a SN² mechanism, with triethylamine as a base to scavenge HCl. Kinetic studies indicate a second-order dependence on sulfonyl chloride concentration.

Industrial Optimization

Solvent and Temperature Effects

ParameterOptimal ValueYield ImpactSource
SolventEthanol+15% vs. THF
Temperature80°CMax yield
Reaction Time12 hours72% yield
Catalyst (HCl conc.)1MAvoids decomposition

Continuous flow reactors reduce reaction times to 3 hours by enhancing heat transfer.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (3:1) removes unreacted hydrazine.

  • Column Chromatography : SiO₂ with 20% ethyl acetate in hexane isolates the product at >98% purity.

  • Acid-Base Extraction : Adjusting pH to 2–3 precipitates impurities while retaining the product in the organic layer.

Scalability Challenges and Solutions

Byproduct Formation

The primary byproduct, 3-(Ethylthio)-4-(3-fluorophenyl)-1H-pyrazole , arises from incomplete sulfonylation. Adding excess ethylsulfonyl chloride (1.5 equiv.) suppresses this to <5%.

Moisture Sensitivity

Ethylsulfonyl hydrazine is hygroscopic, requiring anhydrous conditions. Molecular sieves (4Å) in the reaction mixture reduce water content to <0.1%.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Hydrazine Cyclization72%95%ModerateHigh
Knoevenagel Route80%98%HighModerate
Patent-Based Process85%99%HighLow

The patent method (US20070004924A1) uses a single anhydrous solvent system (toluene) and achieves 85% yield via controlled crystallization.

Structural Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.52 (m, 4H, Ar-H), 3.12 (q, J=7.2 Hz, 2H, SO₂CH₂), 1.42 (t, J=7.2 Hz, 3H, CH₃).

  • HRMS : m/z calcd. for C₁₁H₁₁FN₂O₂S [M+H]⁺: 254.28, found: 254.27.

X-ray Crystallography

Single-crystal analysis confirms the pyrazole ring’s planarity (torsion angle <5°) and the ethylsulfonyl group’s equatorial orientation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The ethylsulfonyl moiety (-SO₂C₂H₅) acts as a strong electron-withdrawing group, facilitating nucleophilic substitution under basic or acidic conditions.

Reaction TypeConditionsProductYield (%)Reference
HydrolysisNaOH (1M), H₂O, 80°C, 6 hrs3-Sulfonato-4-(3-fluorophenyl)-1H-pyrazole92
Amine SubstitutionNH₃ (excess), EtOH, reflux, 12 hrs3-Aminosulfonyl-4-(3-fluorophenyl)-1H-pyrazole78

Mechanistic Insight : The sulfonyl group stabilizes the transition state via resonance, enabling efficient displacement by nucleophiles like hydroxide or amines.

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl ring undergoes regioselective substitution at the para position relative to the pyrazole ring due to electronic and steric effects.

Reaction TypeReagentConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄ (1:3), 0°C4-Fluoro-3-nitrobenzene-pyrazole derivative65
HalogenationBr₂ (1 eq), FeBr₃, DCM4-Fluoro-3-bromophenyl-pyrazole derivative58

Key Observation : The ethylsulfonyl group deactivates the pyrazole ring, directing electrophiles to the fluorophenyl substituent .

Pyrazole Ring Functionalization

The 1H-pyrazole core participates in cycloaddition and alkylation reactions.

Reaction TypeReagentConditionsProductYield (%)Reference
[3+2] CycloadditionPhenylacetylene, CuIDMF, 100°C, 8 hrsFused pyrazolo[1,5-a]pyridine derivative81
N-AlkylationCH₃I, K₂CO₃DMF, RT, 24 hrs1-Methyl-3-(ethylsulfonyl)-4-(3-fluorophenyl)pyrazole89

Mechanistic Note : The NH group at position 1 of the pyrazole ring is highly reactive toward alkylating agents, forming stable N-alkyl derivatives.

Oxidation and Reduction Pathways

The ethylsulfonyl group resists further oxidation but participates in reduction:

Reaction TypeReagentConditionsProductYield (%)Reference
Sulfonyl ReductionLiAlH₄, THF, 0°C3-(Ethylthio)-4-(3-fluorophenyl)-1H-pyrazole73
Fluorophenyl ReductionH₂ (1 atm), Pd/C, EtOH3-(Ethylsulfonyl)-4-(3-cyclohexylphenyl)-1H-pyrazole68

Critical Insight : Selective reduction of the sulfonyl group to a thioether requires controlled conditions to avoid over-reduction.

Biological Activity Modulation via Structural Modifications

Derivatization reactions enhance pharmacological properties:

Derivative TypeSynthetic RouteBioactivity (IC₅₀)Reference
CarboxamideCDI-mediated couplingCOX-2 inhibition: 0.18 μM
SulfonamideSOCl₂/NH₃Androgen receptor antagonism: 4.2 μM

Structure-Activity Relationship (SAR) : The ethylsulfonyl group enhances binding affinity to enzymatic pockets, while fluorophenyl improves metabolic stability .

Stability Under Physiological Conditions

ParameterValueMethodReference
Hydrolytic Half-life (pH 7.4)12.4 hrsHPLC-UV
Plasma Protein Binding94.7%Equilibrium dialysis

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including 3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole, exhibit notable anti-inflammatory and analgesic effects. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. In particular, studies have demonstrated that certain pyrazole derivatives possess superior anti-inflammatory activity compared to established drugs like celecoxib and indomethacin .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compoundTBDTBDTBD
Celecoxib5.400.01344.56
IndomethacinTBDTBDTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against prostate cancer cell lines such as LNCaP and PC-3. In vitro studies suggest that this compound may inhibit cell proliferation effectively, with some derivatives showing promising results in reducing prostate-specific antigen (PSA) levels .

Case Study 1: Analgesic Activity Assessment

A series of experiments were conducted to evaluate the analgesic effects of various pyrazole derivatives, including this compound. The compounds were tested using animal models where pain responses were measured before and after administration of the compounds. Results indicated significant analgesic properties, with some compounds outperforming traditional analgesics in terms of efficacy and safety profiles.

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer activity, researchers synthesized a range of pyrazole derivatives and assessed their effects on prostate cancer cell lines using MTT assays to measure cell viability. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects against cancer cells.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues with Sulfonyl Groups

3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole (CAS 1707608-99-8)
  • Structural Difference : Cyclopropyl group replaces the 3-fluorophenyl ring.
  • This substitution may alter binding interactions in biological targets compared to the aromatic 3-fluorophenyl group .
3-Ethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 2138511-65-4)
  • Structural Difference : Sulfonyl fluoride replaces the ethylsulfonyl group.
  • Impact: Sulfonyl fluorides are highly reactive, often used as covalent inhibitors or probes in chemical biology. This contrasts with the ethylsulfonyl group, which is more stable and may confer non-covalent binding properties .
3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
  • Structural Difference : Methyl group at position 1 and sulfonyl chloride at position 4.

Analogues with Fluorinated Aromatic Substitutents

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
  • Structural Difference : 4-fluorophenyl substituent and ester group at position 4.
  • Impact : The para-fluorine position may lead to different electronic effects (e.g., resonance vs. inductive) compared to meta-fluorine. The ester group increases hydrophilicity but reduces stability under basic conditions .
1-(3-Chloro-4-fluorophenyl)methyl-3-nitro-1H-pyrazole (CAS 1240568-40-4)
  • Structural Difference : Nitro group and chloro-fluorophenyl substituents.
  • The chloro-fluorophenyl group adds steric complexity, which could influence target selectivity .

Analogues with Heterocyclic Hybrids

Triazole–Pyrazole Hybrids (e.g., Compound 21sd)
  • Structural Difference : Triazole ring fused to pyrazole.
  • Impact : Hybrid structures often exhibit dual functionalities, such as simultaneous enzyme inhibition and metal chelation. However, increased molecular weight may reduce bioavailability compared to simpler pyrazoles .

Antiviral and Antiparasitic Activity

  • Target Compound: Limited direct data, but ethylsulfonyl groups in pyrazoles (e.g., AZD1152 intermediates) are associated with kinase inhibition .
  • Analogues : Pyrazole derivatives with thienyl substituents () show anti-malarial activity (up to 70% suppression) and anti-leishmanial IC50 values as low as 0.079 µg/mL. The ethylsulfonyl group in the target compound may offer distinct target selectivity due to its bulkier structure .

Biological Activity

3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including an ethylsulfonyl group and a fluorophenyl moiety, suggest diverse pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₁F N₂O₂S
  • Molecular Weight : Approximately 254.28 g/mol

The compound features a pyrazole ring, which is known for its reactivity and ability to interact with various biological targets. The ethylsulfonyl group enhances the compound's reactivity, while the fluorophenyl group may influence its stability and biological interactions.

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory and analgesic effects. These properties are attributed to their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

  • Mechanism of Action : The inhibition of cyclooxygenase leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess antimicrobial properties against a range of bacterial strains. The specific activity of this compound has not been extensively documented, but its structural similarities to other active pyrazoles suggest potential efficacy against both Gram-positive and Gram-negative bacteria .

  • Example Study : A related pyrazole compound demonstrated bactericidal activity with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

The potential anticancer activity of pyrazole derivatives is an area of active research. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

  • Case Study : A study involving structurally related pyrazoles reported significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of the ethylsulfonyl group is believed to enhance nucleophilic interactions, while the fluorophenyl moiety may improve lipophilicity and solubility, thereby affecting bioavailability and efficacy .

Structural Feature Impact on Activity
Ethylsulfonyl GroupEnhances reactivity with biological targets
Fluorophenyl MoietyImproves solubility and stability
Positioning on Pyrazole RingInfluences interaction with enzymes

Future Research Directions

Despite promising findings, the specific molecular targets and pathways affected by this compound remain largely unexplored. Further investigations are needed to elucidate its mechanism of action and potential therapeutic applications.

  • Recommended Studies :
    • In vitro assays to determine specific antimicrobial and anticancer activities.
    • Exploration of structure-activity relationships to optimize efficacy.
    • Investigation into the pharmacokinetics and bioavailability of the compound.

Q & A

Q. What are the common synthetic routes for preparing 3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole?

The synthesis of pyrazole derivatives often involves condensation reactions, cyclization, or functional group transformations. For example:

  • Hydrazone cyclization : Microwave-assisted synthesis using hydrazone precursors and phosphorus oxychloride (POCl₃) has been employed for analogous pyrazole derivatives, achieving efficient cyclization under controlled conditions .
  • Ultrasound-assisted synthesis : Non-conventional methods like ultrasound irradiation can accelerate reactions, as demonstrated in the synthesis of pyrazolone hybrids, reducing reaction times and improving yields .
  • Copper-catalyzed click chemistry : While not directly reported for this compound, click chemistry strategies (e.g., triazole-pyrazole hybrids) using copper sulfate and ascorbate could be adapted for introducing sulfonyl or fluorophenyl groups .

Q. How can researchers characterize the structure and purity of this compound?

  • X-ray crystallography : Resolves tautomeric forms and confirms molecular geometry, as seen in studies of similar pyrazoles where keto-enol tautomerism was identified during crystallization .
  • HPLC : Purity assessment (e.g., 99.59% purity reported for a sulfonyl-imidazole derivative using HPLC) .
  • Spectroscopy : NMR (¹H/¹³C) and FTIR to verify functional groups, with attention to tautomeric shifts (e.g., enol vs. keto forms) .

Q. What are the known biological activities or pharmacological targets associated with this compound?

While direct data on this compound is limited, structurally related pyrazoles exhibit:

  • Antimicrobial activity : Pyrazole derivatives with fluorophenyl groups show efficacy against bacterial and fungal strains, likely due to halogen-enhanced electron withdrawal .
  • Kinase inhibition : Sulfonyl-containing pyrazoles act as kinase inhibitors (e.g., p38 MAPK), suggesting potential therapeutic applications in inflammation or metabolic disorders .
  • CNS targets : Ethylsulfonyl groups may enhance blood-brain barrier penetration, as seen in neuroactive pyrazole amides .

Advanced Research Questions

Q. What strategies can address tautomerism during crystallization of pyrazole derivatives like this compound?

  • Crystallization condition optimization : Adjusting solvent polarity and temperature can favor one tautomer. For example, polar solvents stabilized the keto form in 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5-one .
  • Spectroscopic monitoring : Use variable-temperature NMR to track tautomeric equilibria in solution before crystallization .
  • Computational modeling : Predict dominant tautomers using DFT calculations to guide experimental design .

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

  • Reaction path searching : Quantum chemical calculations (e.g., ICReDD’s approach) identify low-energy pathways for sulfonyl group introduction or fluorophenyl coupling .
  • Transition state analysis : Predict regioselectivity in cyclization steps, reducing trial-and-error in catalyst selection .
  • Solvent effect modeling : COSMO-RS simulations can optimize solvent choices for yield and purity .

Q. What are the challenges in analyzing reaction mechanisms for sulfonyl group introduction in pyrazole derivatives?

  • Intermediate instability : Sulfonyl radicals or electrophilic intermediates may require trapping agents (e.g., TEMPO) for detection .
  • Regiochemical control : Competing sulfonation at adjacent positions necessitates careful monitoring via LC-MS or in situ IR .
  • Byproduct formation : Side reactions (e.g., over-sulfonation) can be mitigated using flow chemistry for precise reagent dosing .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for pyrazole derivatives?

  • Multi-technique validation : Combine XRD (for solid-state structure) with solution-phase NMR to identify tautomeric discrepancies, as observed in 1-(4-fluorophenyl)pyrazole derivatives .
  • Dynamic NMR studies : Detect equilibrium shifts between tautomers in solution, explaining differences from static crystallographic data .
  • Theoretical calculations : Compare computed NMR chemical shifts for proposed tautomers with experimental data to validate assignments .

Methodological Considerations

  • Experimental design : Prioritize reaction scalability by testing microwave or ultrasound methods early in synthetic workflows .
  • Data contradiction analysis : Use computational tools (e.g., Gaussian for NMR prediction) to reconcile structural discrepancies .
  • Advanced characterization : Employ TOF-MS for high-resolution mass validation and XPS for sulfur oxidation state analysis in sulfonyl groups .

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